(R)-Warfarin

Pharmacokinetics Enantiomer-specific clearance Therapeutic drug monitoring

(R)-Warfarin (CAS 40281-89-8) is the less potent enantiomer of the coumarin anticoagulant warfarin, which exists as a racemic mixture of R- and S- forms in clinical use. While (S)-warfarin is the primary driver of the anticoagulant effect, (R)-warfarin exhibits a distinctly different pharmacokinetic profile, including a longer elimination half-life, slower plasma clearance, and metabolism primarily by CYP1A2 and CYP3A4 rather than CYP2C9.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
CAS No. 40281-89-8
Cat. No. B10767997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Warfarin
CAS40281-89-8
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O
InChIInChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1
InChIKeyPJVWKTKQMONHTI-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-Warfarin (CAS 40281-89-8): Quantitative Pharmacokinetic and Pharmacodynamic Differentiation from the S-Enantiomer


(R)-Warfarin (CAS 40281-89-8) is the less potent enantiomer of the coumarin anticoagulant warfarin, which exists as a racemic mixture of R- and S- forms in clinical use [1]. While (S)-warfarin is the primary driver of the anticoagulant effect, (R)-warfarin exhibits a distinctly different pharmacokinetic profile, including a longer elimination half-life, slower plasma clearance, and metabolism primarily by CYP1A2 and CYP3A4 rather than CYP2C9 [2][3]. These differences have direct implications for drug-drug interactions, pharmacogenomic variability, and the interpretation of therapeutic drug monitoring data, making the pure enantiomer essential for mechanistic studies, analytical standard preparation, and in vitro metabolic investigations.

Why (R)-Warfarin (CAS 40281-89-8) Cannot Be Substituted with Racemic Warfarin or (S)-Warfarin for Research and Analytical Applications


Racemic warfarin contains equal amounts of (R)- and (S)-warfarin, which exhibit a 3.8-fold difference in steady-state plasma concentration ratio and a 2- to 5-fold difference in anticoagulant potency [1][2]. Substituting racemic warfarin for the pure (R)-enantiomer introduces uncontrolled pharmacodynamic noise from the more potent S-form, while substituting (S)-warfarin fails to replicate the distinct metabolic pathways (CYP1A2/CYP3A4 for R- vs. CYP2C9 for S) and the unique drug-drug interaction profile of the R-enantiomer [3][4]. Consequently, studies of enantiomer-specific metabolism, chiral separation method development, and genotype-phenotype correlation analyses require the isolated (R)-warfarin enantiomer to generate interpretable, reproducible data.

(R)-Warfarin (CAS 40281-89-8) Quantitative Differentiation Evidence: Head-to-Head Comparisons


(R)-Warfarin Exhibits Significantly Longer Elimination Half-Life and Slower Clearance Than (S)-Warfarin in Human Subjects

In a multiple-dose steady-state study of 8 human subjects, (R)-warfarin demonstrated a substantially longer plasma half-life (range 37.4–88.6 hours) compared to (S)-warfarin (range 21.2–42.6 hours), with correspondingly lower plasma clearance [1]. The steady-state clearance ratio (S-:R-warfarin) was 1.24 ± 0.40, indicating that (R)-warfarin is cleared approximately 24% more slowly than the S-enantiomer in therapeutically dosed patients [2].

Pharmacokinetics Enantiomer-specific clearance Therapeutic drug monitoring

(R)-Warfarin Contributes Approximately 27% of the Anticoagulant Potency of (S)-Warfarin in PK-PD Modeling

A dedicated pharmacokinetic-pharmacodynamic (PK-PD) model developed from 57 patients on racemic warfarin therapy quantified that (R)-warfarin contributes to the overall anticoagulant effect with a potency of approximately 27% relative to (S)-warfarin, and this relative potency is independent of VKORC1 genotype [1]. The slope of the PK/PD linear correlation increased stepwise with VKORC1 genotype (GG: 0.71, GA: 0.90, AA: 1.49), but the R:S potency ratio remained constant.

Pharmacodynamics PK-PD modeling VKORC1 genotype

(R)-Warfarin Metabolism Is Predominantly Mediated by CYP1A2 and CYP3A4, Distinct from CYP2C9-Dependent (S)-Warfarin Clearance

Human liver microsome studies have established that (R)-warfarin 7-hydroxylation is catalyzed principally by CYP1A2, with additional contributions from CYP3A4, whereas (S)-warfarin metabolism is primarily mediated by CYP2C9 [1][2]. This metabolic divergence means that (R)-warfarin clearance is susceptible to different drug-drug interaction liabilities and is unaffected by CYP2C9 genetic polymorphisms that profoundly alter (S)-warfarin pharmacokinetics.

Drug metabolism Cytochrome P450 Enantiomer-specific biotransformation

(R)-Warfarin and (S)-Warfarin Achieve Comparable Cellular Accumulation in Hepatoma HepG2 Cells Despite Pharmacokinetic Differences

A validated chiral HPLC method applied to HepG2 hepatoma cell line studies demonstrated that (R)-warfarin and (S)-warfarin accumulate to the same extent in hepatic cells in vitro [1]. The limit of detection for (R)-warfarin was 0.109 µmol/L, with linearity from 0.25–100 µmol/L, precision ranging from 1.3% to 12.2% RSD, and accuracy from 95.5% to 108.4%.

Cellular uptake In vitro model Hepatoma HepG2

(R)-Warfarin (CAS 40281-89-8): Recommended Application Scenarios Based on Quantitative Evidence


Enantiomer-Specific Drug-Drug Interaction (DDI) Studies with CYP1A2 and CYP3A4 Modulators

Because (R)-warfarin is cleared primarily via CYP1A2 and CYP3A4, rather than the CYP2C9 pathway responsible for (S)-warfarin metabolism [1], the pure (R)-enantiomer serves as an isoform-selective probe for assessing CYP1A2/CYP3A4-mediated drug interactions. This application is particularly valuable when investigating the interaction liability of new chemical entities that may inhibit or induce CYP1A2 or CYP3A4 without confounding effects on CYP2C9.

Chiral HPLC Method Development and Validation as an Analytical Reference Standard

The well-characterized chromatographic behavior of (R)-warfarin on glycopeptide-based chiral stationary phases (e.g., Astec Chirobiotic V2 column, LOD 0.109 µmol/L) [2] makes the pure enantiomer an ideal reference standard for developing and validating chiral separation methods for warfarin and structurally related coumarin anticoagulants in biological matrices.

In Vitro Hepatocellular Uptake and Transporter Studies Using HepG2 Cell Models

Given that (R)-warfarin and (S)-warfarin exhibit equivalent cellular accumulation in HepG2 hepatoma cells [2], the pure (R)-enantiomer can be employed as a non-differentially transported control compound in hepatic uptake assays. This application is useful for investigating enantiomer-selective transport mechanisms and for validating in vitro models of hepatic drug disposition.

Pharmacogenomic Model Refinement: Isolating VKORC1-Independent Pharmacodynamic Effects

The finding that (R)-warfarin contributes approximately 27% of the anticoagulant effect of (S)-warfarin independent of VKORC1 genotype [3] positions the pure enantiomer as a critical tool for refining pharmacogenomic dosing algorithms. Incorporating enantiomer-specific PK-PD parameters enables more accurate prediction of warfarin maintenance doses in patients with variant VKORC1 and CYP2C9 genotypes.

Quote Request

Request a Quote for (R)-Warfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.